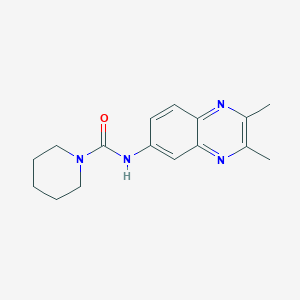![molecular formula C15H13NO4 B5708009 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, also known as MFA-PA, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of furoic acid derivatives and has been shown to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is not fully understood, but it is believed to involve the inhibition of protein synthesis. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the activity of the enzyme aminoacyl-tRNA synthetase, which is involved in the process of protein synthesis. Inhibition of this enzyme can lead to the accumulation of uncharged tRNAs, which can activate the amino acid response pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit interesting biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the growth of bacteria and fungi. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has also been shown to reduce the production of proinflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood, suggesting that it may have potential as a lipid-lowering agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments is its relatively simple synthesis method. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid can be synthesized using commercially available starting materials, and the final product can be purified using standard chromatography techniques. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
One of the limitations of using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments is its relatively low solubility in water. This can make it difficult to prepare stock solutions of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid for use in cell culture experiments. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit some toxicity towards normal cells, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid. One area of research could focus on the development of more soluble derivatives of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, which could improve its potential as a therapeutic agent. Another area of research could focus on the identification of the specific aminoacyl-tRNA synthetase isoforms that are targeted by 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, which could provide insight into its mechanism of action. Finally, further studies could be conducted to investigate the potential applications of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in other areas of scientific research, such as infectious diseases and metabolic disorders.
Conclusion
In conclusion, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is a synthetic compound that has been studied for its potential applications in scientific research. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid exhibits interesting biochemical and physiological effects, including cytotoxic effects against cancer cells, inhibition of bacterial and fungal growth, and lipid-lowering effects. While there are some limitations to using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments, it remains a promising candidate for further research in the field of cancer research and beyond.
Méthodes De Synthèse
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid can be synthesized using a multistep synthetic route. The first step involves the synthesis of 5-methyl-2-furoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylacrylic acid to form 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid. The final product can be purified using column chromatography.
Applications De Recherche Scientifique
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been studied for its potential applications in scientific research. One of the most interesting applications of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is in the field of cancer research. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the growth of tumor xenografts in mice, suggesting that it may have potential as an anticancer agent.
Propriétés
IUPAC Name |
(E)-3-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-5-7-13(20-10)15(19)16-12-4-2-3-11(9-12)6-8-14(17)18/h2-9H,1H3,(H,16,19)(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARFULPYQIZEJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

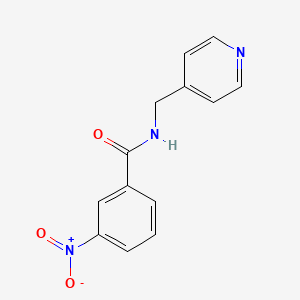

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)
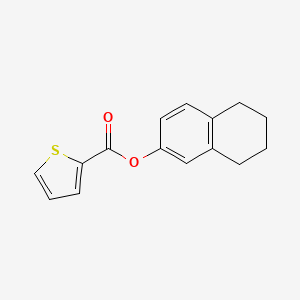
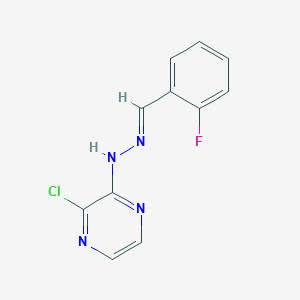
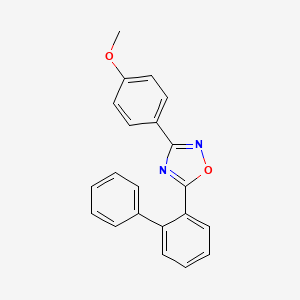
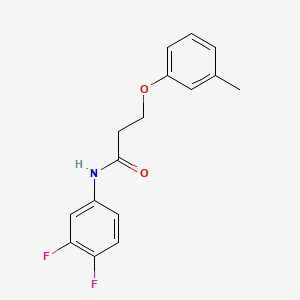
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

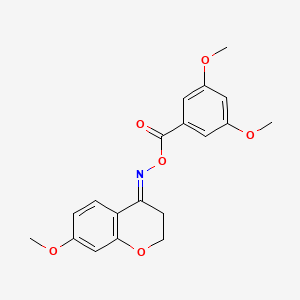
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
